N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide
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Overview
Description
N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with methoxymethyl and methyl groups, and a dimethylpropanamide moiety
Preparation Methods
The synthesis of N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the alkylation of 4-methylpyridine with methoxymethyl chloride, followed by the introduction of the dimethylpropanamide group through amide bond formation. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the amide group to an amine.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions, often facilitated by bases like sodium hydride.
Scientific Research Applications
N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The methoxymethyl and methyl groups on the pyridine ring can interact with enzymes and receptors, modulating their activity. The dimethylpropanamide moiety may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide can be compared with other pyridine derivatives and amides. Similar compounds include:
This compound: Differing in the substitution pattern on the pyridine ring.
This compound: Varying in the nature of the amide group. The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H20N2O2 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C13H20N2O2/c1-9-6-7-14-11(10(9)8-17-5)15-12(16)13(2,3)4/h6-7H,8H2,1-5H3,(H,14,15,16) |
InChI Key |
PVXSHGDPBHNNKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)NC(=O)C(C)(C)C)COC |
Origin of Product |
United States |
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